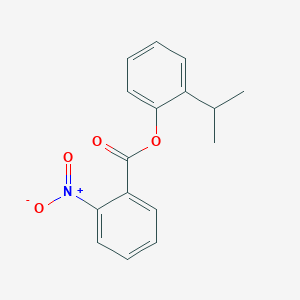

2-isopropylphenyl 2-nitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to 2-isopropylphenyl 2-nitrobenzoate involves several key chemical reactions. For instance, a similar compound, 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate, is synthesized through the reaction of 4-chlorophenacyl bromide with 3-nitrobenzoic acid, using potassium or sodium carbonate in DMF medium at room temperature (C. S. Chidan Kumar et al., 2014). This reaction pathway demonstrates a general approach to synthesizing nitrobenzoate derivatives through coupling reactions, which can be adapted to synthesize 2-isopropylphenyl 2-nitrobenzoate.

Molecular Structure Analysis

The molecular structure of nitrobenzoate derivatives is confirmed through techniques such as IR and X-ray diffraction studies. For example, the detailed molecular structure, including vibrational wavenumbers and geometrical parameters, of the synthesized compound is verified against calculated (DFT) values, ensuring the accuracy of the molecular structure obtained from XRD studies (C. S. Chidan Kumar et al., 2014).

科学的研究の応用

Profluorescent Nitroxides for Monitoring Polymer Degradation

Profluorescent nitroxides, including compounds structurally related to 2-isopropylphenyl 2-nitrobenzoate, have been utilized as probes for detecting radical-mediated oxidative damage in polymers. Their unique property of low fluorescence quantum yield, which significantly increases upon reacting with alkyl radicals, makes them valuable for assessing polymer stability and degradation, especially under UV and thermally initiated conditions. This application is particularly relevant for monitoring the oxidative stability of resins and polypropylene, offering a sensitive method to detect early signs of degradation before conventional techniques show any response (Blinco et al., 2008; Micallef et al., 2005).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds similar to 2-isopropylphenyl 2-nitrobenzoate have been reported, focusing on their molecular and crystal structures. Studies have elucidated how variations in nitro group positioning significantly affect molecular conformations, providing valuable insights into the structural dynamics of these compounds. Such research underpins the development of new materials and the understanding of their properties at the molecular level (Bogdanov et al., 2020).

Luminescence Sensitization in Coordination Polymers

Research into thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 2-isopropylphenyl 2-nitrobenzoate, has shown their effectiveness as sensitizers for Eu(III) and Tb(III) luminescence in solution and solid-state species. This application is crucial for the development of materials with specific luminescent properties, useful in sensors, and lighting technologies. The luminescence studies have provided quantum yields and highlighted the efficiency of these compounds as sensitizers (Viswanathan & Bettencourt-Dias, 2006).

Oxidative Stability and Radical Scavenging

Compounds related to 2-isopropylphenyl 2-nitrobenzoate have been studied for their oxidative stability and radical scavenging properties. This research is significant for applications requiring materials resistant to oxidative degradation, such as in the rubber industry and in the stabilization of polymers. The ability of these compounds to act as antioxidants and stabilize materials against oxidative stress opens up potential applications in material science and industrial processing (Rapta et al., 2009).

特性

IUPAC Name |

(2-propan-2-ylphenyl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11(2)12-7-4-6-10-15(12)21-16(18)13-8-3-5-9-14(13)17(19)20/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIMBZWHRYYRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Propan-2-ylphenyl) 2-nitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5537493.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)